Zinc benzenesulphonate

Description

Chemical Identity and Structural Formulation

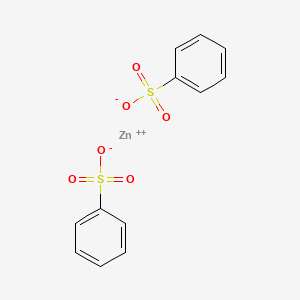

This compound, systematically named zinc benzene sulfonate hexahydrate, adopts the molecular formula C₁₂H₂₂O₁₂S₂Zn, with a molar mass of 487.8 g/mol. The compound crystallizes as a hexahydrate, featuring two benzenesulfonate anions (C₆H₅SO₃⁻) coordinated to a central zinc cation (Zn²⁺) alongside six water molecules. Key identifiers include the CAS registry number 20199-75-1 and the SMILES notation C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Zn+2].

The crystal structure, resolved via X-ray diffraction, reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters a = 22.6 Å, b = 6.32 Å, c = 6.94 Å, and β = 93°36'. Zinc ions occupy octahedral sites, surrounded by six water molecules hydrogen-bonded to sulfonate oxygen atoms (Fig. 1). The benzene rings lie in parallel planes, separated by 3.5 Å, minimizing steric clashes.

Table 1: Crystallographic Parameters of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 22.6 |

| b (Å) | 6.32 |

| c (Å) | 6.94 |

| β (°) | 93.6 |

| Coordination | Octahedral (Zn) |

Historical Development in Coordination Chemistry

The structural elucidation of this compound dates to 1948, when X-ray studies first identified its isomorphous relationship with magnesium benzenesulphonate. Early syntheses involved direct reactions of zinc salts with benzenesulfonic acid (C₆H₅SO₃H), yielding hydrated forms. By the 1990s, advances in coordination chemistry enabled its use in polymer-surfactant complexes, where zinc’s octahedral geometry facilitated mesomorphic behavior in poly(4-vinyl pyridine) blends.

Notably, the compound’s ability to retain structural integrity under hydrothermal conditions spurred interest in its catalytic and material science applications. Extended X-ray absorption fine structure (EXAFS) studies later confirmed the persistence of Zn–O (2.23 Å) and Zn–S (2.36 Å) bonds in related sulfonate complexes, underscoring its stability.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound serves as a precursor for MOFs due to the sulfonate group’s capacity to bridge metal centers. In one paradigm, reaction with poly(4-vinyl pyridine) yields coordination polymers with a layered mesophase, evidenced by small-angle X-ray scattering (SAXS) peaks at 23.7 Å. The zinc ions coordinate to pyridine nitrogen atoms, while sulfonate groups link adjacent chains via hydrogen bonds (Fig. 2).

Table 2: Key Properties of this compound-Based MOFs

| Property | Value/Description |

|---|---|

| Layer Spacing (SAXS) | 23.7 Å |

| Coordination Geometry | Octahedral (Zn–N, Zn–O) |

| Thermal Stability | Up to 250°C |

| Porosity | Microporous (0.5–2 nm) |

In such frameworks, the benzenesulphonate ligand enhances thermal stability (decomposition >250°C) and introduces hydrophobic channels suitable for gas storage. Recent studies highlight its utility in designing ion-conductive membranes, where the sulfonate’s acidity (pKa ≈ 1) facilitates proton transport.

Properties

CAS No. |

7645-18-3 |

|---|---|

Molecular Formula |

C12H10O6S2Zn |

Molecular Weight |

379.7 g/mol |

IUPAC Name |

zinc;benzenesulfonate |

InChI |

InChI=1S/2C6H6O3S.Zn/c2*7-10(8,9)6-4-2-1-3-5-6;/h2*1-5H,(H,7,8,9);/q;;+2/p-2 |

InChI Key |

ZMCVIGZGZXZJKM-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2] |

Related CAS |

98-11-3 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc benzenesulphonate can be synthesized through the reaction of benzenesulfonic acid with zinc oxide or zinc carbonate. The reaction typically occurs in an aqueous medium and involves the following steps:

Dissolution of benzenesulfonic acid: in water.

Addition of zinc oxide or zinc carbonate: to the solution.

Heating the mixture: to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure a consistent and high-yield output. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and product purity .

Chemical Reactions Analysis

Cross-Electrophile Sulfonylation

Zinc benzenesulphonate enables the synthesis of alkyl–alkyl sulfones via a radical-polar crossover mechanism. A representative reaction involves iodocyclohexane (1a ) and 1-chloro-3-phenylpropane (2a ) under optimized conditions:

-

Reagents : Zn powder (5 equiv.), K₂S₂O₅ (3 equiv.), NaH₂PO₄ (1.5 equiv.)

-

Conditions : 75 °C, DMSO (2 mL), 24 h

-

Outcome : 92% GC yield of 3a (3-(cyclohexylsulfonyl)propyl)benzene, with minimal homocoupling byproducts .

Key Observations :

-

Removal of Zn or K₂S₂O₅ eliminates product formation, confirming their necessity.

-

NaH₂PO₄ facilitates SO₂ release from K₂S₂O₅, enhancing reaction efficiency.

-

Radical trapping experiments (e.g., TEMPO, BHT) suppress product formation, indicating radical intermediates .

Three-Component Condensation

This compound catalyzes the synthesis of 1-amidoalkyl-2-naphthols via a solvent-free reaction:

-

Substrates : 2-naphthol, aldehydes, amides

-

Conditions : 80 °C, solvent-free, 1–2 h

-

Outcome : Good yields (e.g., 85–90%) with recyclable catalyst activity .

Comparison of Catalytic Performance :

| Metal Benzenesulfonate | Relative Activity | Reference |

|---|---|---|

| Zn(C₆H₅SO₃)₂ | Highest | |

| Mn(C₆H₅SO₃)₂ | Moderate | |

| Fe(C₆H₅SO₃)₂ | Low |

Radical-Polar Crossover Pathway

The mechanism for cross-electrophile sulfonylation involves:

-

Zn-mediated radical generation : Zn reduces alkyl halides (e.g., iodocyclohexane) to alkyl radicals.

-

Radical-SO₂ coupling : Radicals react with SO₂ (from K₂S₂O₅) to form sulfonyl radicals.

-

Reduction and nucleophilic substitution : Zn reduces sulfonyl radicals to sulfonate anions, which displace alkyl halides to form sulfones .

Energy Profile (DFT Calculations) :

| Step | Energy Barrier (kcal/mol) | Key Transition State |

|---|---|---|

| Radical addition to SO₂ | 1.4 | 9-ts |

| Nucleophilic substitution | 17.9 | 14-ts |

Molecular Characteristics

Scientific Research Applications

Zinc benzenesulphonate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential antimicrobial properties and its role in enzyme inhibition.

Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in certain pharmaceutical formulations.

Industry: Utilized as an additive in plastics, rubber, and lubricants to enhance product performance and durability .

Mechanism of Action

The mechanism of action of zinc benzenesulphonate involves its interaction with various molecular targets and pathways:

Catalytic Activity: this compound can act as a Lewis acid, facilitating various organic reactions by stabilizing reaction intermediates.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity, leading to cell death.

Enzyme Inhibition: It can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc benzenesulphonate belongs to a broader class of benzenesulphonate salts and esters. Below is a detailed comparison with structurally or functionally related compounds:

Sodium Benzenesulphonate

- Molecular Formula : C₆H₅SO₃Na

- Applications: Widely used as an intermediate in organic synthesis. For instance, sodium benzenesulphonate is a precursor in phenol production via alkali fusion .

- Reactivity : Undergoes hydrolysis under acidic or basic conditions. Unlike this compound, sodium salts are highly water-soluble, making them preferable for aqueous-phase reactions .

- Safety: Classified as toxic in certain formulations (e.g., azo-dye derivatives like sodium 4-(4-dimethylaminophenylazo)benzenesulphonate) .

Benzyl Benzenesulphonate

- Molecular Formula : C₁₃H₁₂SO₃

- Applications: Serves as a benzylating agent for introducing benzyl groups into aromatic hydrocarbons, phenols, and aldehydes .

- Reactivity : Requires heating (110–140°C) in solvent-free conditions for effective benzylation. This contrasts with this compound, which is more thermally stable due to its ionic lattice structure .

Bornyl Benzenesulphonates

- Examples :

- This compound lacks such stereochemical complexity due to its ionic nature.

Isopropyl Benzenesulphonate

- Reactivity : Undergoes hydrolysis via the SN1 mechanism in aqueous acetone, with a critical activation energy of 83.6 kJ/mol .

- Comparison : this compound is less reactive in hydrolysis due to its strong ionic bonding, whereas alkyl esters like isopropyl benzenesulphonate are more prone to solvolysis .

Amlodipine Benzenesulphonate

- Applications : A pharmaceutical agent used as a calcium channel blocker for treating hypertension .

- Synthesis: Prepared via heterocyclic condensation reactions, highlighting the versatility of benzenesulphonate in drug formulation.

Zinc Double Salts with Halides

- Examples : Zinc chloride-benzenesulphonate double salts (e.g., ZnCl₃⁻ in dye compositions) .

- Properties : These salts enhance dye solubility and stability. This compound itself may exhibit similar synergistic effects in coordination chemistry .

Data Table: Key Properties of Benzenesulphonate Derivatives

Research Findings and Industrial Relevance

- Pharmaceuticals : Benzenesulphonate derivatives are critical in drug formulation due to their solubility and stability. For example, amlodipine benzenesulphonate’s efficacy as a calcium channel blocker underscores the role of benzenesulphonate in enhancing bioavailability .

- Dyes and Coordination Chemistry : this compound’s interaction with halides (e.g., ZnCl₃⁻) improves dye performance, suggesting applications in textile and material sciences .

- Synthetic Utility : Sodium and benzyl benzenesulphonates are pivotal in large-scale synthesis, whereas bornyl esters enable stereochemical studies .

Q & A

Q. What are the established methods for synthesizing zinc benzenesulphonate, and how can purity be validated?

this compound can be synthesized via neutralization reactions between benzenesulphonic acid and zinc salts (e.g., zinc oxide or zinc carbonate). Key steps include:

- Dissolving benzenesulphonic acid in aqueous solution and gradually adding zinc oxide under controlled pH (~4–6) to avoid hydrolysis .

- Purification via recrystallization or vacuum drying to remove excess acid or salts.

- Purity validation using X-ray diffraction (XRD) to confirm crystal structure and thermogravimetric analysis (TGA) to assess hydration states .

- Cross-referencing with databases like Reaxys or SciFinder ensures consistency with reported physical properties (e.g., melting points, solubility) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional properties?

- FTIR spectroscopy : Identifies sulfonate group vibrations (asymmetric S-O stretching at ~1180 cm⁻¹) and zinc coordination .

- TEM/XRD : Resolves nanoparticle morphology (if applicable) and crystallinity .

- Elemental analysis : Confirms stoichiometry of Zn²⁺ to benzenesulphonate ratios.

- pH-dependent solubility studies : Assess stability in aqueous environments, critical for applications in catalysis or biomedicine .

Advanced Research Questions

Q. How do solvent systems influence the hydrolysis kinetics of this compound, and what mechanistic insights can be derived?

Hydrolysis studies in acetone-water or dioxane-water mixtures reveal:

- Solvent polarity affects reaction rates. For example, in acetone-water mixtures, reduced dielectric constant slows hydrolysis due to decreased ion dissociation .

- Arrhenius analysis of rate constants (e.g., k = 176 × 10⁻⁷ sec⁻¹ for isopropyl benzenesulphonate at 290.5 K) can extrapolate activation energy for zinc derivatives .

- pH profiling (e.g., pH 4 vs. 9) clarifies protonation effects on sulfonate-zinc interactions .

Q. What experimental factors contribute to contradictory data in adsorption studies involving this compound-based materials?

Discrepancies in adsorption efficiency (e.g., for heavy metals or organic pollutants) often arise from:

- Resin dosage vs. equilibrium concentration : Higher resin doses may reduce equilibrium pollutant levels but lower adsorption capacity per unit mass .

- Isotherm model selection : Freundlich (heterogeneous surfaces) vs. Langmuir (monolayer adsorption) models must align with material porosity data .

- Competitive ion effects : Presence of Ca²⁺ or Mg²⁺ in wastewater can displace Zn²⁺, altering adsorption dynamics .

Q. How can microbial degradation pathways of benzenesulphonates inform the environmental fate of this compound?

- Pseudomonas spp. metabolize benzenesulphonates via catechol 2,3-oxygenase, cleaving the aromatic ring into pyruvate and acetaldehyde .

- Zinc’s inhibitory role: Zn²⁺ may disrupt enzyme activity (e.g., alkaline phosphatase) or bind to sulfonate groups, altering biodegradation kinetics .

- Sulfite release assays : Monitor SO₃²⁻ formation during degradation to quantify this compound’s persistence in soil/water systems .

Q. What strategies resolve structural ambiguities in this compound-surfactant complexes at oil/water interfaces?

- Molecular dynamics (MD) simulations : Model interactions between benzenesulphonate headgroups and n-decane, focusing on van der Waals forces and π-alkyl interactions .

- Neutron reflectometry : Measures surfactant layer thickness and orientation at interfaces.

- Comparative studies : Substitute zinc with Ca²⁺ or Mg²⁺ to isolate charge-density effects on aggregation behavior .

Methodological Considerations

- Data contradiction mitigation : Replicate experiments under standardized conditions (e.g., fixed pH, ionic strength) and validate models with multiple isotherms .

- Safety protocols : Handle benzenesulphonate derivatives with corrosion-resistant equipment (UN 3265; Category 8 corrosive) .

- Ethical reporting : Adhere to journal guidelines (e.g., Beilstein Journal) for experimental reproducibility, including raw data in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.